magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate
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Overview
Description
Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, including dyeing and printing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of large quantities of raw materials and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is often purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Scientific Research Applications
Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for producing vibrant prints.
Mechanism of Action
The mechanism of action of magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate involves its interaction with various molecular targets. The azo bond (N=N) can undergo reduction in biological systems, leading to the release of aromatic amines, which can interact with cellular components. The compound’s sulfonate group enhances its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Lithol Rubine: Another azo dye with a similar structure but different substituents on the aromatic rings.
Calconcarboxylic Acid: A compound used as an indicator in complexometric titrations, structurally similar but with different functional groups.
Uniqueness
Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Properties
CAS No. |
71832-83-2 |
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Molecular Formula |
C18H11ClMgN2O6S |
Molecular Weight |
443.1 g/mol |
IUPAC Name |
magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Mg/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
LRWZOMLPQCOBKP-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
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